An In-depth Technical Guide to Spiro[5.7]tridecan-13-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to Spiro[5.7]tridecan-13-one: Structure, Properties, and Synthesis
Disclaimer: Direct experimental data for Spiro[5.7]tridecan-13-one is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally related analogs and established principles of organic chemistry to provide a comprehensive and predictive overview for research and development purposes.
Introduction: The Significance of Spirocyclic Scaffolds
Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science.[1] Their inherent three-dimensional nature allows for the projection of functional groups in distinct vectors, which can facilitate more specific and potent interactions with biological targets compared to their planar counterparts.[1] The conformational rigidity of spirocyclic systems can also lead to improved metabolic stability and bioavailability, making them attractive scaffolds in drug discovery.[2] Spiro[5.7]tridecan-13-one, a saturated ketone, represents a fundamental structure within this class of molecules, combining a cyclohexane and a cyclooctane ring. This guide provides a detailed technical overview of its structure, predicted properties, a plausible synthetic route, and potential applications.
Chemical Structure and Physicochemical Properties
Spiro[5.7]tridecan-13-one consists of a cyclohexane ring and a cyclooctane ring fused at a single carbon atom, with a ketone functional group on the cyclooctane ring. The IUPAC name for this compound is Spiro[5.7]tridecan-13-one .
Table 1: Predicted Physicochemical Properties of Spiro[5.7]tridecan-13-one
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₃H₂₂O | - |
| Molecular Weight | 194.32 g/mol | - |
| XLogP3 | ~4.0 | Extrapolated from analogs |
| Physical Form | Predicted to be a solid or high-boiling liquid at room temperature | Based on similar structures |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water | General principle for organic ketones |
| Boiling Point | > 200 °C (Predicted) | Extrapolated from related alkanes[3][4] |
The properties of the parent hydrocarbon, spiro[5.7]tridecane, include a molecular weight of 180.33 g/mol and an XLogP3 of 6.4.[5] The presence of the ketone functional group in Spiro[5.7]tridecan-13-one is expected to increase its polarity and slightly decrease its lipophilicity compared to the parent alkane.
Proposed Synthesis of Spiro[5.7]tridecan-13-one
A plausible and efficient synthetic route to Spiro[5.7]tridecan-13-one can be envisioned starting from the corresponding unsaturated analog, Spiro[5.7]tridec-1-ene-3-one, which has been reported in the chemical literature.[6] The synthesis would involve the catalytic hydrogenation of the carbon-carbon double bond. An alternative approach would be the oxidation of the corresponding alcohol, Spiro[5.7]tridecan-13-ol.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to Spiro[5.7]tridecan-13-one.
Experimental Protocol: Catalytic Hydrogenation of Spiro[5.7]tridec-1-ene-3-one
This protocol is a general procedure for the reduction of an α,β-unsaturated ketone to a saturated ketone.[7]
-
Reaction Setup: To a solution of Spiro[5.7]tridec-1-ene-3-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a high-pressure reaction vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude Spiro[5.7]tridecan-13-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used and efficient catalyst for the hydrogenation of alkenes. It is generally effective under mild conditions and can be easily removed by filtration.
-
Solvent: Ethanol or ethyl acetate are commonly used solvents for hydrogenation as they are relatively inert and can dissolve both the substrate and the hydrogen gas to a sufficient extent.
-
Hydrogen Pressure: The applied hydrogen pressure can influence the reaction rate. For simple alkene reductions, atmospheric or slightly elevated pressures are often sufficient.
Spectroscopic Characterization (Predicted)
The structural elucidation of Spiro[5.7]tridecan-13-one would rely on a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of a saturated ketone.[8] The absence of a C=C stretching band around 1650 cm⁻¹ would confirm the saturation of the ring system.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would be characterized by a series of complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene protons of the cyclohexane and cyclooctane rings. The protons on the carbons alpha to the carbonyl group are expected to be deshielded and appear in the 2.0-2.5 ppm range.[9]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic signal for the carbonyl carbon is expected to appear far downfield, in the range of 200-220 ppm.[10] The spiro carbon atom would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the upfield region of the spectrum.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 194.32). Fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl group.[10]
Potential Applications in Research and Drug Development
Spirocyclic scaffolds are increasingly being incorporated into drug candidates due to their unique structural and conformational properties.[11]
-
Drug Discovery: The rigid three-dimensional structure of Spiro[5.7]tridecan-13-one makes it an interesting starting point for the design of novel therapeutic agents.[1] The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships against various biological targets. Spirocycles have been successfully employed in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[12]
-
Materials Science: Spiro compounds have also found applications in the development of organic electronics and other advanced materials.[13] The unique geometry of spirocyclic molecules can influence their packing in the solid state, leading to desirable electronic and photophysical properties.
Caption: Logical relationship of Spiro[5.7]tridecan-13-one's properties and applications.
Safety and Handling
As with any chemical compound in a research setting, Spiro[5.7]tridecan-13-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
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Che, C. M., & Reddy, T. S. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17838-17841. [Link]
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